Naphthalene, decahydro-1,6-dimethyl-3-octyl- is a saturated polycyclic hydrocarbon, specifically classified as a decahydronaphthalene derivative. Its chemical formula is with a molecular weight of approximately 278.5 g/mol. This compound features a complex structure characterized by two methyl groups and an octyl chain attached to a decahydronaphthalene framework. The systematic IUPAC name for this compound is 1,6-dimethyl-3-octyldecahydronaphthalene, and it has the CAS Registry Number 56248-64-7 .
The compound is known for its hydrophobic properties, making it insoluble in water but soluble in organic solvents. Its structure contributes to its unique physical and chemical properties, which are relevant in various applications.
Naphthalene, decahydro-1,6-dimethyl-3-octyl- can be synthesized through several methods:
Naphthalene, decahydro-1,6-dimethyl-3-octyl- finds applications across various industries:
Studies on the interactions of naphthalene derivatives with biological systems indicate that they may affect cellular processes and enzyme activities. For instance, certain naphthalene derivatives have been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification pathways in organisms .
Furthermore, research indicates potential interactions with cellular membranes due to their hydrophobic nature, which may influence membrane fluidity and permeability.
Several compounds share structural similarities with naphthalene, decahydro-1,6-dimethyl-3-octyl-. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Naphthalene | C10H8 | Aromatic structure; volatile; used in mothballs |
Decahydronaphthalene | C10H18 | Fully saturated; used as a solvent |
1-Methyl-naphthalene | C11H10 | Contains one methyl group; aromatic |
2-Ethyl-naphthalene | C12H10 | Ethyl group addition; aromatic |
Naphthalene, decahydro-2,6-dimethyl-3-octyl- | C20H38 | Different methyl positioning; similar hydrophobicity |
Naphthalene, decahydro-1,6-dimethyl-3-octyl-'s unique combination of two methyl groups and an octyl chain differentiates it from other naphthalene derivatives by enhancing its hydrophobic characteristics while maintaining stability against oxidation reactions.